8-Chlorochroman-4-one
Overview
Description
8-Chlorochroman-4-one is a chemical compound with the molecular formula C9H7ClO2 . It has a molecular weight of 182.60400 . This compound has attracted the attention of researchers due to its unique properties and potential applications.
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . The review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .Molecular Structure Analysis
The 8-chlorochroman-4-one molecule contains a total of 20 bonds. There are 13 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 1 ether (aromatic) .Chemical Reactions Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Physical And Chemical Properties Analysis
8-Chlorochroman-4-one has a boiling point of 321.8°C . The molecular formula is C9H7ClO2 and the molecular weight is 182.60400 .Scientific Research Applications
Structural Analysis
8-Chlorochroman-4-one is significant in the structural study of various compounds. For instance, Nakanishi and Hayashi (2002) investigated the structures of compounds containing the chroman group with different substituents, including chlorine. Their research, conducted through X-ray crystallography and NMR spectroscopy, revealed insights into the stabilization and interaction within these compounds, highlighting the role of 8-chlorochroman-4-one in structural chemistry (Nakanishi & Hayashi, 2002).
Synthesis Processes
The compound also plays a role in various synthesis processes. Gabbutt, Hepworth, and Heron (1994) demonstrated how 3-chlorochroman-4-ones can be efficiently obtained from chroman-4-ones, which indicates the potential of 8-chlorochroman-4-one in synthesizing related compounds (Gabbutt, Hepworth, & Heron, 1994).
Biotransformation and Green Chemistry
In the field of green chemistry, Şahin (2020) used Lactobacillus paracasei as a biocatalyst for synthesizing enantiopure (S)-6-chlorochroman-4-ol from 6-chlorochroman-4-one. This process highlights the environmental benefits and efficiency of using biological methods in chemical synthesis (Şahin, 2020).
Role in Organic Chemistry
The role of 8-chlorochroman-4-one in organic chemistry is further emphasized through its involvement in various organic reactions. Hepworth, Jones, and Livingstone (1981) explored its conversion into different derivatives, showcasing its versatility in organic synthesis (Hepworth, Jones, & Livingstone, 1981).
Applications in Sensor Development
In sensor development, 8-chlorochroman-4-one derivatives can be utilized. Duke et al. (2010) discussed the development of anion sensors based on naphthalimide structures, which include chlorochroman-4-one derivatives. These sensors find applications in various chemical and biological sensing mechanisms (Duke et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-chloro-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWENHHJICDZGQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553194 | |
Record name | 8-Chloro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chlorochroman-4-one | |
CAS RN |
49701-11-3 | |
Record name | 8-Chloro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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